4-Bromophenacylamine hydrochloride

Description

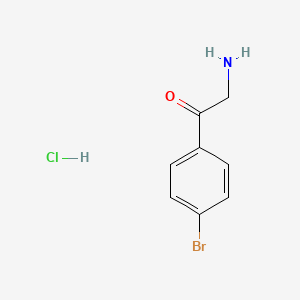

The compound features a phenacylamine backbone substituted with a bromine atom at the para position of the benzene ring, forming a hydrochloride salt. Key identifiers include:

- CAS Numbers: Conflicting reports exist in the literature, with CAS 36974-65-9 () and CAS 1307316-93-3 () both attributed to this compound. This discrepancy may reflect regional naming conventions or isomeric variations.

- Molecular Formula: Presumed to be C₈H₉BrClNO based on nomenclature (phenacylamine = benzoyl ethylamine derivative). However, explicit structural data is absent in the provided evidence.

- Applications: Likely used as an intermediate in drug synthesis, analogous to other brominated benzylamine derivatives ().

Properties

Molecular Formula |

C8H9BrClNO |

|---|---|

Molecular Weight |

250.52 g/mol |

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H8BrNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H |

InChI Key |

ROAVTVXTYFSQEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights critical distinctions between 4-Bromophenacylamine hydrochloride and related brominated amines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reference |

|---|---|---|---|---|---|

| This compound | 36974-65-9 | C₈H₉BrClNO* | ~250.5* | Bromine (para), phenacylamine group | |

| 4-Bromobenzylamine hydrochloride | 2724096 | C₇H₉BrClN | 222.36 | Bromine (para), benzylamine group | |

| 2-Bromo-4-fluorobenzylamine hydrochloride | 289038-14-8 | C₇H₇BrClFN | 242.49 | Bromine (ortho), fluorine (para) | |

| 1-(4-Bromophenyl)cyclopropanamine hydrochloride | 952289-92-8 | C₉H₁₁BrClN | 248.55 | Cyclopropane ring, bromine (para) | |

| 1-(4-Bromophenyl)-2-fluoroethylamine hydrochloride | 2225147-41-9 | C₉H₁₁BrClFN | 268.55 | Fluorine, methylamine branch |

Note: Molecular formula and weight for this compound are inferred due to incomplete evidence.

Hypothetical Physicochemical Properties

- Bromine’s electron-withdrawing effect could reduce basicity relative to non-halogenated analogs.

- 2-Bromo-4-fluorobenzylamine hydrochloride : Fluorine’s electronegativity may improve metabolic stability and membrane permeability in pharmaceutical contexts ().

- Cyclopropane-containing derivatives (e.g., CAS 952289-92-8): The strained cyclopropane ring could confer conformational rigidity, affecting reactivity and biological activity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.